2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide
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Overview
Description
The compound “2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide” is a derivative of quinazolin-4(3H)-one . It belongs to a class of compounds that have been studied for their potential in cancer treatment .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide is involved in various scientific research areas, primarily focusing on its synthesis and potential biological activities. One area of research is the synthesis of benzo[4,5]imidazo[1,2-c]quinazolines, which are produced via copper-catalyzed C–N coupling and cyclization processes. These compounds, including structures similar to the specified compound, have been explored for their synthesis pathways and potential as pharmacologically active molecules (Dao et al., 2017).
Antitumor Activities
Research into compounds with the benzo[4,5]imidazo[1,2-c]quinazolin core has also investigated their antitumor activities. For instance, a synthesized derivative demonstrated significant antitumor activity against human hepatoma and colon carcinoma cell lines, indicating the potential for these compounds in cancer treatment (Tai et al., 2019).
Enzymatic Inhibition
Furthermore, variants of this compound have been studied for their inhibitory activity against specific enzymes, such as the gastric (H+/K+)-ATPase. This research provides insights into the development of new therapeutic agents targeting diseases related to enzyme dysregulation (Homma et al., 1997).
Antimicrobial and Antitubercular Properties
Additionally, substituted benzimidazo[1,2-c]quinazolines have been synthesized and evaluated for their in vitro anti-tubercular activity, demonstrating significant efficacy against Mycobacterium tuberculosis. This highlights the potential of these compounds in the treatment of tuberculosis and possibly other microbial infections (Maurya et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-3-24(26(33)29-19-13-15-20(35-2)16-14-19)36-28-31-22-12-8-7-11-21(22)25-30-23(27(34)32(25)28)17-18-9-5-4-6-10-18/h4-16,23-24H,3,17H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSANOGNALYHPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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